molecular formula C19H23ClN4O2 B6758958 N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide

N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide

Cat. No.: B6758958
M. Wt: 374.9 g/mol
InChI Key: BTQCURYNFHOHTQ-UHFFFAOYSA-N
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Description

N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a chloro-substituted methoxyphenyl group, and a tetrahydroimidazo[1,2-a]pyridine moiety.

Properties

IUPAC Name

N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c1-26-17-3-2-14(20)11-16(17)24-8-5-15(12-24)22-19(25)13-4-7-23-9-6-21-18(23)10-13/h2-3,6,9,11,13,15H,4-5,7-8,10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQCURYNFHOHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2CCC(C2)NC(=O)C3CCN4C=CN=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the chloro-substituted methoxyphenyl group. The final step involves the formation of the tetrahydroimidazo[1,2-a]pyridine moiety and the carboxamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential therapeutic effects and as a lead compound for drug development.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.

    Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential as a pharmaceutical agent.

    Industrial Applications: The compound may be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. It may act on receptors, enzymes, or other proteins to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide: shares structural similarities with other compounds containing pyrrolidine, imidazo[1,2-a]pyridine, and carboxamide groups.

    This compound: can be compared to other chloro-substituted methoxyphenyl derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

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